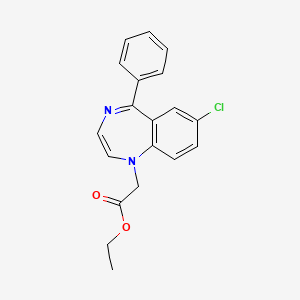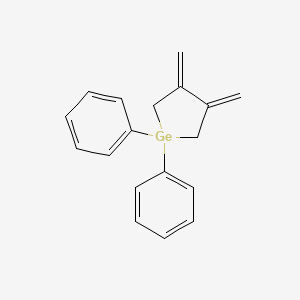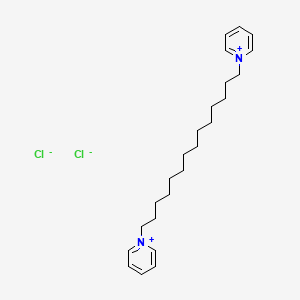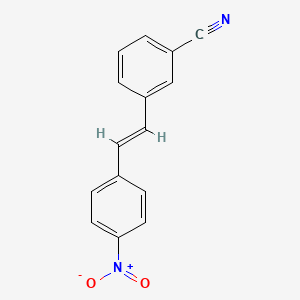
(E)-3-Cyano-4'-nitrostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Cyano-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound is notable for its cyano and nitro functional groups, which are attached to the phenyl rings. The (E)-configuration indicates that the cyano and nitro groups are on opposite sides of the double bond, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Cyano-4’-nitrostilbene typically involves a multi-step process. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde derivatives to form a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Nitration and Cyanation:
Industrial Production Methods: In an industrial setting, the production of (E)-3-Cyano-4’-nitrostilbene may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (E)-3-Cyano-4’-aminostilbene.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is (E)-3-Cyano-4’-aminostilbene.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-Cyano-4’-nitrostilbene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (E)-3-Cyano-4’-nitrostilbene involves its interaction with various molecular targets. The nitro and cyano groups play a crucial role in its reactivity and interactions. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
(E)-3-Cyano-4’-aminostilbene: This compound is similar but has an amino group instead of a nitro group.
(E)-3-Cyano-4’-methoxystilbene: This compound has a methoxy group instead of a nitro group.
Uniqueness: (E)-3-Cyano-4’-nitrostilbene is unique due to the presence of both cyano and nitro groups, which impart distinct chemical properties and reactivity. The (E)-configuration also contributes to its unique spatial arrangement, affecting its interactions and applications.
Propiedades
Número CAS |
159394-71-5 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4+ |
Clave InChI |
TUDDRKKJHAHZAS-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
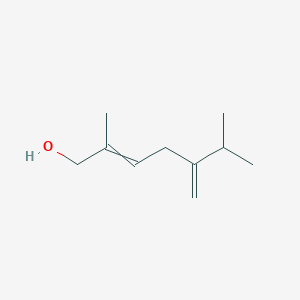
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)

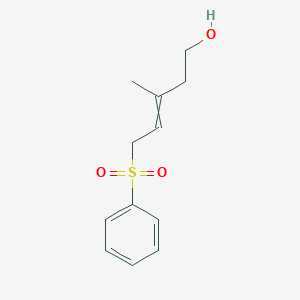
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)

